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Abstract
Tomatidenol, a spirosolane-type steroidal alkaloid, is a pivotal intermediate in the biosynthesis

of steroidal glycoalkaloids in plants of the Solanaceae family, notably in tomatoes (Solanum

lycopersicum). Its unique heterocyclic structure and its role as a precursor to bioactive

compounds make it a subject of significant interest in natural product chemistry, plant

biochemistry, and pharmacology. This technical guide provides a comprehensive overview of

the molecular structure of Tomatidenol, detailing its chemical properties, stereochemistry, and

the experimental protocols utilized for its structural elucidation. Furthermore, this document

outlines its biosynthetic pathway and presents key analytical data in a structured format to

facilitate further research and development.

Molecular Structure and Chemical Identity
Tomatidenol is a C27 steroidal alkaloid characterized by a spiroketal structure, which includes

a fused oxa- and aza-heterocyclic ring system. It is the aglycone of the glycoalkaloid

dehydrotomatine.[1] The molecular structure of Tomatidenol is fundamentally a cholestane

skeleton that has undergone significant modification to form the characteristic spirosolane

framework.
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The fundamental properties of Tomatidenol are summarized in the table below, providing a

quick reference for its key identifiers and physicochemical characteristics.

Property Value Reference(s)

Molecular Formula C₂₇H₄₃NO₂ [2][3][4]

Molecular Weight 413.6 g/mol [2][4]

IUPAC Name

(1S,2S,4S,5'S,6S,7S,8R,9S,12

S,13R,16S)-5',7,9,13-

tetramethylspiro[5-

oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.

0¹³,¹⁸]icos-18-ene-6,2'-

piperidine]-16-ol

[2]

CAS Number 546-40-7 [2][4]

Canonical SMILES

C[C@H]1CC[C@]2(--INVALID-

LINK--

C[C@@H]4[C@@]3(CC[C@H

]5[C@H]4CC=C6[C@@]5(CC-

-INVALID-LINK--

O)C)C">C@HC)NC1

[2]

InChIKey
KWVISVAMQJWJSZ-

INULWVDGSA-N
[3]

Synonyms
Dehydrotomatidine, Tomatid-5-

en-3β-ol
[2]

Melting Point 206 °C [4]

Boiling Point 537.9 °C at 760 mmHg [4]

Hydrogen Bond Donors 2 [4]

Hydrogen Bond Acceptors 3 [4]

Stereochemistry
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Tomatidenol possesses a complex and rigid three-dimensional structure with multiple

stereocenters. The stereochemistry is crucial for its biological activity and its interactions with

enzymes in the biosynthetic pathway. The absolute configuration of these chiral centers has

been determined through extensive spectroscopic analysis and chemical synthesis.[5] The

IUPAC name reflects the specific spatial arrangement of the atoms, which is essential for

accurate representation and for understanding its structure-activity relationships.[2]

Experimental Protocols for Structural Elucidation
The determination of Tomatidenol's molecular structure relies on a combination of

chromatographic separation and advanced spectroscopic techniques.

Isolation and Purification
Tomatidenol is typically isolated from plant material, such as green tomatoes or tomato leaves,

where it is present as its glycoside, dehydrotomatine.[6] A general workflow for its extraction

and purification is as follows:

Plant Material (e.g., Tomato Leaves) Homogenization in Solvent (e.g., Methanol) Solid-Liquid Extraction Filtration/Centrifugation Crude Extract Acid Hydrolysis (to cleave glycosidic bond) Aglycone Mixture Chromatographic Separation (e.g., HPLC) Pure Tomatidenol

Click to download full resolution via product page

Figure 1: General workflow for the isolation of Tomatidenol.

A high-throughput extraction method involves the homogenization of frozen plant tissue in a

methanolic solvent system, followed by centrifugation and filtration.[4] For the isolation of the

aglycone Tomatidenol, the crude extract containing dehydrotomatine undergoes acid

hydrolysis to cleave the sugar moiety. The resulting mixture of aglycones is then subjected to

chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), for

purification.[7]

Spectroscopic Analysis
NMR spectroscopy is the most powerful tool for the complete structural assignment of

Tomatidenol, providing detailed information about the carbon skeleton and the chemical

environment of each proton.[6] While a complete, officially published dataset of assigned
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chemical shifts for Tomatidenol is not readily available, the following table presents

representative ¹H and ¹³C NMR chemical shift ranges for key functional groups in spirosolane-

type alkaloids, based on data from similar compounds.

Table 2: Representative NMR Chemical Shift Ranges for Tomatidenol

Atom/Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)

C-3 3.5 - 4.5 (m) 70 - 75

C-5 - 140 - 145

C-6 5.3 - 5.5 (m) 120 - 125

C-16 4.2 - 4.5 (m) 80 - 85

C-18 (CH₃) 0.7 - 0.9 (s) 15 - 20

C-19 (CH₃) 1.0 - 1.2 (s) 18 - 23

C-21 (CH₃) 0.9 - 1.1 (d) 15 - 20

C-22 - 98 - 102

C-26 2.5 - 2.8 (m), 3.3 - 3.6 (m) 48 - 52

C-27 (CH₃) 0.8 - 1.0 (d) 18 - 22

Note: Chemical shifts are highly dependent on the solvent and experimental conditions. m =

multiplet, s = singlet, d = doublet.

Experimental Protocol for 2D NMR Analysis:

A comprehensive 2D NMR analysis is essential for unambiguous signal assignment. The

following experiments are typically performed:

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C

atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations

(2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the

molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, aiding in stereochemical assignments.

Samples are typically dissolved in deuterated solvents such as chloroform-d (CDCl₃) or

methanol-d₄ (CD₃OD).

Mass spectrometry provides information about the molecular weight and elemental composition

of Tomatidenol, and tandem mass spectrometry (MS/MS) reveals its fragmentation patterns,

which are characteristic of its structure.[6]

Experimental Protocol for UHPLC-MS/MS Analysis:

Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) is used to

separate Tomatidenol from other components. A typical setup involves a C18 reversed-

phase column with a gradient elution using water and acetonitrile, both containing a small

percentage of formic acid to improve ionization.[4]

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.[4]

Mass Analysis: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight

(Q-TOF) or Orbitrap instrument, is used to obtain accurate mass measurements.[3]

Tandem MS (MS/MS): The protonated molecule [M+H]⁺ is selected and subjected to

collision-induced dissociation (CID) to generate fragment ions.

Table 3: Characteristic Mass Spectrometry Fragments of Tomatidenol
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m/z (Da) Proposed Fragment Structure/Loss

414.34 [M+H]⁺ (Protonated molecule)

396.33
[M+H - H₂O]⁺ (Loss of water from the hydroxyl

group)

273.22 Cleavage of the E and F rings

255.21 Further fragmentation of the steroidal backbone

Biosynthesis of Tomatidenol
Tomatidenol is synthesized from cholesterol through a multi-step enzymatic pathway.[6] This

pathway involves a series of hydroxylation, oxidation, and cyclization reactions catalyzed

primarily by cytochrome P450 monooxygenases and 2-oxoglutarate-dependent dioxygenases.

[6]

Cholesterol

Series of Hydroxylated Intermediates

Multiple enzymatic steps

Furostanol-type Intermediate

Tomatidenol

Tomatidine Dehydrotomatine

Cytochrome P450s,
2-oxoglutarate-dependent dioxygenases Aminotransferase Steroid 5α-reductase Glycosyltransferases
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Figure 2: Simplified biosynthetic pathway of Tomatidenol and its derivatives.

The biosynthesis begins with cholesterol and proceeds through several hydroxylated

intermediates.[6] A key step is the formation of a furostanol-type intermediate, which is then

converted to Tomatidenol through the action of an aminotransferase that introduces the

nitrogen atom.[6] Tomatidenol can then be further metabolized. For instance, it can be

reduced by steroid 5α-reductase to form tomatidine, its saturated analogue.[6] Alternatively, it

can be glycosylated by glycosyltransferases to form dehydrotomatine.[6]

Conclusion
The molecular structure of Tomatidenol, with its intricate spirosolane framework, has been

unequivocally established through a combination of sophisticated analytical techniques. This in-

depth guide has provided a detailed overview of its chemical identity, stereochemistry, and the

experimental methodologies employed for its characterization. The elucidation of its

biosynthetic pathway offers insights into the complex metabolic networks within the Solanaceae

family. The structured presentation of quantitative data and experimental protocols herein

serves as a valuable resource for researchers in natural product chemistry, drug discovery, and

plant sciences, paving the way for further exploration of Tomatidenol's biological activities and

potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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